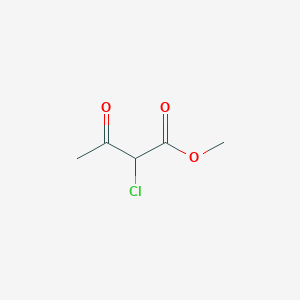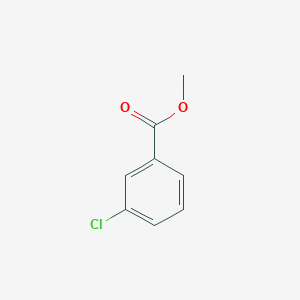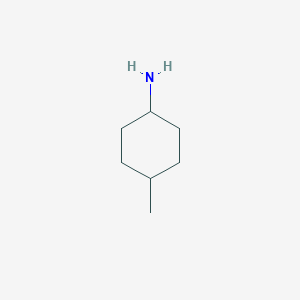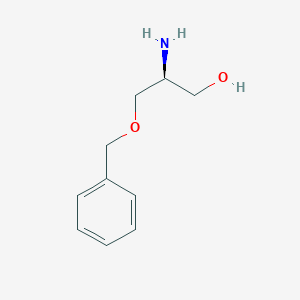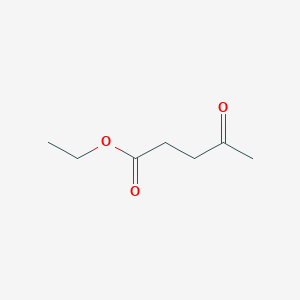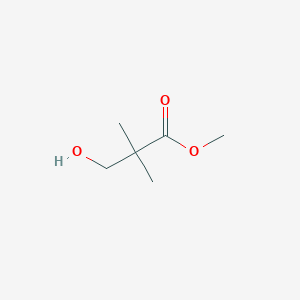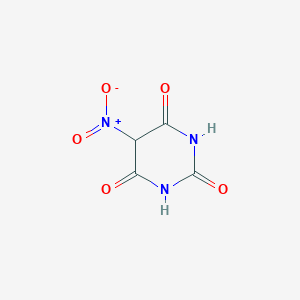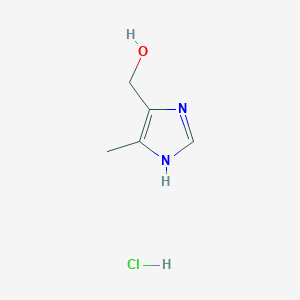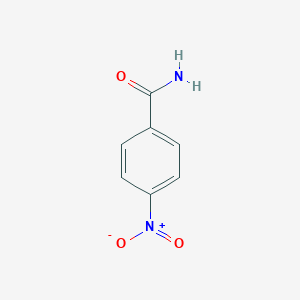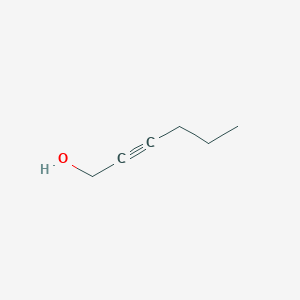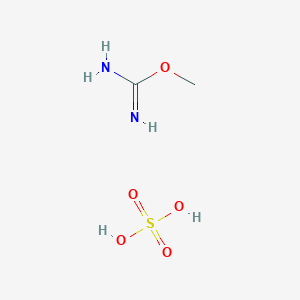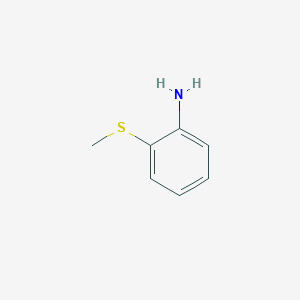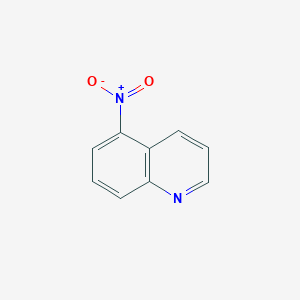
5-Nitroquinoline
Descripción general
Descripción
5-Nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, characterized by the presence of a nitro group at the fifth position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Nitroquinoline can be synthesized through several methods One common approach involves the nitration of quinoline using a mixture of concentrated sulfuric acid and nitric acid
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Oxidation: Although less common, the quinoline ring can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 5-Aminoquinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Oxidation: Oxidized quinoline derivatives.
Aplicaciones Científicas De Investigación
5-Nitroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in the preparation of various quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The biological activity of 5-Nitroquinoline is primarily attributed to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular structures, including DNA. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound targets and disrupts essential cellular processes.
Comparación Con Compuestos Similares
5-Nitroisoquinoline: Similar in structure but with the nitro group on an isoquinoline ring.
8-Nitroquinoline: The nitro group is positioned at the eighth position of the quinoline ring.
5-Nitroquinoxaline: Contains a quinoxaline ring with a nitro group at the fifth position.
Uniqueness: 5-Nitroquinoline is unique due to its specific positioning of the nitro group, which influences its reactivity and biological activity. Compared to its analogs, it often exhibits distinct chemical behavior and biological effects, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDZXHOCOKCNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075255 | |
| Record name | 5-Nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
607-34-1 | |
| Record name | 5-Nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitroquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHP5J23AZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-nitroquinoline?
A1: The molecular formula of this compound is C9H6N2O2, and its molecular weight is 174.16 g/mol. []
Q2: How does this compound behave as a C-nucleophile?
A4: In a novel reaction, 5-nitro-8-hydroxyquinoline acts as a C-nucleophile when reacting with quinazoline. This C,C-coupling reaction results in a stable σ-adduct, which incorporates the drug nitroxoline onto a heterocyclic carrier. []
Q3: Can the cyanomethoxy group function as a leaving group in nucleophilic aromatic substitution reactions involving this compound?
A5: Yes, a cyanomethoxy substituent effectively acts as a leaving group in nucleophilic aromatic substitutions within the this compound system. This reaction allows for the introduction of various primary and secondary amines. []
Q4: Can direct amination of nitroquinolines be achieved through the displacement of aromatic hydrogen?
A6: Yes, the vicarious nucleophilic substitution of hydrogen (VNS) reaction has been successfully applied to electron-deficient nitroquinolines, enabling direct amination. This reaction allows for the synthesis of novel nitroquinoline derivatives. []
Q5: How does the structure of 4-nitroquinoline 1-oxide (4NQO) derivatives correlate with their DNA-protein complex breakage activity in cultured mouse fibroblasts?
A7: Studies using 4NQO derivatives with varying carcinogenic potential demonstrated a strong correlation between their ability to induce DNA-protein complex breakage and their carcinogenicity. Potent carcinogens like 4NQO, 2-methyl-4NQO, 6-methyl-4NQO, 6-chloro-4NQO, and 4-hydroxyaminoquinoline 1-oxide induced breakage at lower concentrations (1 x 10-5 M) compared to weaker carcinogens like 3-methyl-4NQO, 6-n-butyl-4NQO, 6-tert-butyl-4NQO, 6-n-hexyl-4NQO, and 6-carboxy-4NQO (above 5 x 10-5 M). Non-carcinogenic derivatives like 8-nitroquinoline 1-oxide, 4-hydroxy-quinoline 1-oxide, and 4-aminoquinoline 1-oxide did not induce breakage, while some non-carcinogens like 3-nitroquinoline 1-oxide, this compound 1-oxide, and 5NQ induced breakage at higher concentrations (above 1 x 10-4 M). Importantly, the effective concentrations for these compounds were generally lower than their cytotoxic concentrations. []
Q6: What is the mechanism of action of 8-hydroxy-5-nitroquinoline (nitroxoline) against the amoebic pathogen Balamuthia mandrillaris?
A9: While the exact mechanism of action remains unclear, nitroxoline demonstrates potent amoebicidal activity against both the trophozoite and cyst forms of Balamuthia mandrillaris at pharmacologically relevant concentrations. Notably, nitroxoline exhibits greater potency and selectivity against this pathogen compared to drugs currently used in standard care, suggesting its potential as a novel therapeutic agent. []
Q7: How can this compound, 6-nitroquinoline, and 8-nitroquinoline be electrochemically determined?
A7: Several electrochemical techniques have been employed to study and quantify these nitroquinoline isomers:
- Direct Current Tast Polarography (DCTP) and Differential Pulse Polarography (DPP): These methods can determine the nitroquinolines at a dropping mercury electrode (DME) with varying sensitivities. []
- Differential Pulse Voltammetry (DPV): This technique offers higher sensitivity compared to DCTP and DPP, with nanomolar detection limits achievable at a hanging mercury drop minielectrode (HMDmE). []
- Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV): While successful for 8-nitroquinoline, this method did not improve sensitivity for this compound and 6-nitroquinoline at the HMDmE. []
Q8: Can multiwalled carbon nanotubes (MWCNTs) be used for the voltammetric determination of nitroquinolines?
A11: Yes, immobilizing this compound, 6-nitroquinoline, and 8-nitroquinoline on multiwalled carbon nanotube-modified glassy carbon electrodes (MWCNT-GCEs) enables their unconventional voltammetric determination. This approach offers advantages such as increased currents, lower overpotential due to a shift to thin-layer diffusion, and the possibility for in situ electrogeneration and immobilization of the ArNO/ArNHOH redox couple. []
Q9: Can you elaborate on the stability of poly(ester-amide)s containing 5-amino-8-hydroxyquinoline?
A12: Poly(ester-amide)s synthesized from a diamine containing 5-amino-8-hydroxyquinoline demonstrate high thermal stability and improved solubility compared to many other thermally stable polymers. This characteristic makes them promising materials for applications where both thermal stability and solubility are critical. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


